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  • Product: Ethyl (2,3,5-trimethylphenoxy)acetate
  • CAS: 313988-16-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Synthetic Utility of Ethyl (2,3,5-trimethylphenoxy)acetate

Executive Summary In the landscape of modern drug development and specialty agrochemicals, structurally tuned phenoxyacetates serve as critical synthetic intermediates. Ethyl (2,3,5-trimethylphenoxy)acetate (CAS 313988-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and specialty agrochemicals, structurally tuned phenoxyacetates serve as critical synthetic intermediates. Ethyl (2,3,5-trimethylphenoxy)acetate (CAS 313988-16-8) is a highly specialized building block[1]. Primarily utilized as a laboratory chemical for scientific research and development[2], this compound acts as a stable, lipophilic precursor to biologically active phenoxyacetic acids[3].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, field-proven guide to the structural properties, mechanistic synthesis, and downstream pharmacological applications of this specific molecule.

Structural & Physicochemical Profiling

The molecular architecture of Ethyl (2,3,5-trimethylphenoxy)acetate features a central benzene ring substituted with three electron-donating methyl groups at the 2, 3, and 5 positions[4], coupled to an ethoxycarbonylmethoxy moiety. The steric bulk provided by the 2-methyl group significantly influences its synthetic behavior, requiring optimized nucleophilic substitution conditions.

Quantitative Data Summary

The following table consolidates the essential physicochemical parameters required for analytical tracking and stoichiometric calculations:

ParameterValueReference
Chemical Name Ethyl (2,3,5-trimethylphenoxy)acetate[1],[2]
CAS Registry Number 313988-16-8[1],[2]
Molecular Formula C13H18O3[1]
Molecular Weight 222.28 g/mol [5]
Exact Mass 222.125594 g/mol [1]
SMILES String CCOC(=O)COc1c(C)c(C)cc(C)c1Derived
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]
Topological Polar Surface Area 35.5 Ų[5]

*Note: TPSA and standard molecular weight are inferred from the highly analogous 2,3,6-trimethyl isomer[5].

Mechanistic Synthesis: The Williamson Ether Workflow

The synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate relies on a modified Williamson ether synthesis. The starting material, 2,3,5-trimethylphenol (CAS 697-82-5)[4], is a sterically hindered nucleophile.

Causality in Experimental Design:

  • Base Selection: Anhydrous Potassium Carbonate (K₂CO₃) is chosen over stronger aqueous bases (like NaOH). Strong bases would prematurely hydrolyze the incoming ethyl bromoacetate electrophile into bromoacetic acid, destroying the reagent and lowering the yield.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that leaves the phenoxide anion highly unsolvated and reactive, overcoming the steric hindrance of the adjacent 2-methyl group.

  • Electrophile Selection: Ethyl bromoacetate is preferred over ethyl chloroacetate because the bromide ion is a superior leaving group, which is strictly necessary when alkylating a hindered phenol.

SynthesisWorkflow A 2,3,5-Trimethylphenol (Sterically Hindered Nucleophile) B Anhydrous K2CO3 / DMF (Mild Deprotonation) A->B pKa ~10.5 C Phenoxide Intermediate (Active Species) B->C - KHCO3 E SN2 Alkylation (80°C, 4-6 hrs) C->E D Ethyl Bromoacetate (Electrophile) D->E F Ethyl (2,3,5-trimethylphenoxy)acetate (Target: CAS 313988-16-8) E->F - KBr

Williamson ether synthesis workflow for Ethyl (2,3,5-trimethylphenoxy)acetate.

Standardized Experimental Protocol

To ensure high reproducibility, the following step-by-step methodology incorporates self-validating checkpoints.

Phase 1: Deprotonation (Nucleophile Activation)

  • Charge a flame-dried round-bottom flask with 2,3,5-trimethylphenol (1.0 eq)[4] and anhydrous DMF to achieve a 0.5 M concentration.

  • Add anhydrous K₂CO₃ (1.5 eq) in one portion.

  • Stir the suspension at ambient temperature for 30 minutes under a nitrogen atmosphere.

    • Self-Validation Checkpoint: The solution will transition to a pale yellow/amber tint, visually confirming the generation of the active phenoxide anion.

Phase 2: Alkylation (Sₙ2 Substitution) 4. Add Ethyl bromoacetate (1.1 eq) dropwise via syringe over 10 minutes to control the exotherm. 5. Elevate the reaction temperature to 80°C and stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The reaction is complete when the lower-Rf phenol spot disappears entirely, replaced by a new, higher-Rf UV-active spot corresponding to the ester.

Phase 3: Workup & Isolation 6. Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (3x the volume of DMF). 7. Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. 8. Wash the combined organic layers with 5% aqueous LiCl or brine (5x).

  • Causality Check: Extensive aqueous washing is critical. DMF is highly miscible with EtOAc; failing to wash with LiCl/brine will result in solvent contamination in the final isolated product.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target Ethyl (2,3,5-trimethylphenoxy)acetate[2].

Downstream Applications in Drug Development

In medicinal chemistry, the ethyl ester acts as a stable protecting group during multi-step syntheses. To activate the molecule for biological targeting, the final step is typically the hydrolysis of the ester group[3].

Treating Ethyl (2,3,5-trimethylphenoxy)acetate with Lithium Hydroxide (LiOH) in a THF/Water mixture yields (2,3,5-trimethylphenoxy)acetic acid . This acidic pharmacophore is a privileged structure. Analogous phenoxyacetic acids are widely recognized as ligands for Peroxisome Proliferator-Activated Receptors (PPAR-alpha/gamma), making them highly relevant in the development of therapeutics for metabolic syndromes.

ApplicationPathway A Ethyl (2,3,5-trimethylphenoxy)acetate (Precursor) B Saponification (LiOH, THF/H2O) A->B Hydrolysis C (2,3,5-Trimethylphenoxy)acetic Acid (Pharmacophore) B->C Acidification D Receptor Binding (e.g., PPAR Modulators) C->D Target Engagement

Pathway converting the ester intermediate into an active phenoxyacetic acid pharmacophore.

References

  • [1] Title: Ethyl (4-hydroxy-2-methylphenoxy)acetate - Similar Compounds - EPA Source: epa.gov URL:[Link]

  • [4] Title: Phenol, 2,3,5-trimethyl- - the NIST WebBook Source: nist.gov URL:[Link]

Sources

Exploratory

Comprehensive Material Safety and Toxicological Profiling of Ethyl (2,3,5-trimethylphenoxy)acetate: A Technical Guide for Research Applications

Executive Summary Ethyl (2,3,5-trimethylphenoxy)acetate (CAS: 313988-16-8) is a specialized laboratory intermediate utilized primarily in scientific research and drug development. Structurally belonging to the phenoxyace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (2,3,5-trimethylphenoxy)acetate (CAS: 313988-16-8) is a specialized laboratory intermediate utilized primarily in scientific research and drug development. Structurally belonging to the phenoxyacetate family, this compound serves as a critical scaffold for synthesizing selective COX-2 inhibitors, PPAR agonists, and novel agrochemicals. While the specific, long-term toxicological properties of this exact ester have not been exhaustively mapped in standard literature, its structural homology to well-documented phenoxyacetic acid derivatives allows application scientists to construct highly predictive safety profiles.

This whitepaper synthesizes current Material Safety Data Sheet (MSDS) directives with field-proven toxicological frameworks, providing researchers with a self-validating methodology to handle and evaluate this compound safely and effectively.

Physicochemical Properties and MSDS Core Directives

From an operational standpoint, handling Ethyl (2,3,5-trimethylphenoxy)acetate requires adherence to standard laboratory safety protocols. According to authoritative supplier data, the compound is currently classified under GHS as having "No known hazard" for air and ground transportation[1]. However, in the realm of novel chemical entities, the absence of documented toxicity is not equivalent to the absence of risk.

The safety directives outlined below are not merely regulatory checkboxes; they are rooted in the physical chemistry of lipophilic esters. For instance, the mandate to flush eyes for 15 minutes is a self-validating protocol designed specifically to dilute and mechanically remove the lipophilic ester before it can partition into the lipid-rich corneal epithelium.

Table 1: Material Safety Data Sheet (MSDS) Core Parameters

ParameterSpecification / Directive
Product Name Ethyl (2,3,5-trimethylphenoxy)acetate
CAS Number 313988-16-8
GHS Classification No known hazard (Not a dangerous substance according to GHS)[1]
Identified Use Laboratory chemicals, for scientific research and development only[1]
Inhalation First Aid Remove victim to fresh air. If symptoms persist, seek medical attention[1].
Skin/Eye First Aid Flush with copious amounts of water for ≥15 minutes. Remove contact lenses[1].
Hazardous Decomposition Carbon monoxide (formed under fire conditions)[1].
Storage Conditions Keep container tightly closed in a dry and well-ventilated place[1].

Structural Toxicology and Mechanistic Pathways

To understand the latent toxicity of Ethyl (2,3,5-trimethylphenoxy)acetate, we must analyze its metabolic trajectory. Phenoxyacetate esters are essentially prodrugs; they undergo rapid hydrolysis by hepatic carboxylesterases to yield the active free acid—in this case, 2,3,5-trimethylphenoxyacetic acid[2].

Historically, 3 (such as 2,4-D and MCPA) exhibit toxicity profiles heavily influenced by environmental pH and their substitution patterns[3]. The toxicity of these compounds is primarily driven by two mechanisms:

  • Oxidative Stress via Phenoxyl Radicals: Phenoxy derivatives can be metabolized into substituted phenols (e.g., 2,3,5-trimethylphenol). These metabolites generate free radicals that directly attack biochemical pathways, leading to the oxidation of hemoglobin and depletion of intracellular glutathione (GSH)[4].

  • Erythrocyte Membrane Damage: The lipophilic nature of the undissociated acid allows it to intercalate into cell membranes, altering membrane fluidity and inducing lipid peroxidation, which ultimately results in hemolysis[4].

Pathway A Ethyl (2,3,5-trimethylphenoxy)acetate (Parent Ester) B Hepatic Carboxylesterases (Hydrolysis) A->B C 2,3,5-Trimethylphenoxyacetic Acid (Active Metabolite) B->C D Cytochrome P450 (Oxidative Metabolism) C->D E 2,3,5-Trimethylphenol (Toxic Metabolite) D->E F Phenoxyl Radical Formation (ROS Generation) E->F G Erythrocyte Membrane Damage (Hemolysis & Lipid Peroxidation) F->G

Proposed metabolic hydrolysis and oxidative stress pathway for phenoxyacetate derivatives.

Experimental Workflows for Toxicological Scrutiny

Because the in vivo toxicological properties of this specific substance have not been thoroughly investigated[1], researchers must employ rigorous in vitro screening. The following step-by-step methodologies are designed as self-validating systems to accurately map the compound's safety profile.

Protocol A: In Vitro Hepatic Esterase Hydrolysis and Hepatotoxicity Screening

Objective: To evaluate the bioactivation of the ester and its subsequent cytotoxicity.

  • Compound Preparation: Dissolve Ethyl (2,3,5-trimethylphenoxy)acetate in analytical-grade DMSO to create a 10 mM stock.

    • Causality: The ethyl ester is highly lipophilic; DMSO ensures complete solvation. The final assay concentration of DMSO is strictly capped at 0.1% to prevent solvent-induced cytotoxicity from confounding the results.

  • Hepatocyte Incubation: Incubate the compound (concentrations ranging from 10 µM to 1 mM) with primary human hepatocytes at 37°C in a 5% CO2 atmosphere for 24 hours.

    • Causality: Immortalized cell lines (e.g., HepG2) often downregulate critical Phase I/II enzymes. Primary hepatocytes provide a physiologically relevant model, ensuring the ester is accurately hydrolyzed to its active acid form[2].

  • Metabolite Quantification: Extract the supernatant and perform LC-MS/MS analysis to quantify the conversion rate of the ester to 2,3,5-trimethylphenoxyacetic acid.

  • LDH Leakage Assay: Quantify Lactate Dehydrogenase (LDH) in the extracellular media.

    • Causality: LDH is a stable cytosolic enzyme. Its presence in the media is a direct, quantifiable marker of plasma membrane rupture, providing a reliable metric for acute hepatotoxicity.

Protocol B: Erythrocyte Hemolysis and Oxidative Stress Assay

Objective: To measure the impact of the compound and its phenolic metabolites on red blood cell integrity.

  • Erythrocyte Isolation: Isolate human erythrocytes from whole blood via centrifugation and suspend them in PBS calibrated precisely to pH 7.4.

    • Causality: Environmental pH strictly governs the toxicity of 3; maintaining physiological pH prevents the artifactual spike in toxicity observed when these acids exist in their undissociated, highly lipophilic form at low pH[3].

  • Exposure and Hemolysis Measurement: Expose the erythrocytes to the compound for 4 hours. Centrifuge the samples and measure hemoglobin release in the supernatant spectrophotometrically at 540 nm.

    • Causality:4 induce hemolysis by generating free radicals that attack the lipid bilayer[4].

  • Antioxidant Biomarker Analysis: Lyse the remaining intact cells and quantify intracellular Glutathione (GSH) and Superoxide Dismutase (SOD) activity.

    • Causality: GSH is the primary cellular antioxidant defense. Depletion of GSH confirms that the mechanism of membrane damage is driven by oxidative stress rather than simple physical disruption of the membrane[4].

Workflow S1 Phase 1: Preparation Compound Dissolution in DMSO S2 Phase 2: In Vitro Exposure Hepatocyte & Erythrocyte Incubation S1->S2 S3 Phase 3: Biomarker Analysis Quantify GSH, SOD, & LDH Leakage S2->S3 S4 Phase 4: Data Synthesis Establish IC50 & NOAEL S3->S4

Step-by-step in vitro toxicological screening workflow for novel phenoxyacetates.

Data Presentation & Comparative Analysis

To contextualize the potential hazards of Ethyl (2,3,5-trimethylphenoxy)acetate, it is highly useful to benchmark it against well-characterized phenoxyacetate herbicides. The data below illustrates how substitution patterns on the aromatic ring dictate the severity of erythrocyte damage.

Table 2: Comparative Toxicological Thresholds of Phenoxyacetate Derivatives

CompoundStructural FeatureHemolysis Potential (at 4 mM)Primary Mechanism of Toxicity
Ethyl (2,3,5-trimethylphenoxy)acetate Trimethyl substitution, esterifiedPending in vitro validationPredicted oxidative stress via phenoxyl radicals
2,4-D (Reference) Dichloro substitution, free acid3.23%[3]Lipid peroxidation, catalase inhibition[4]
MCPA (Reference) Chloro-methyl substitution, free acid3.53%[3]ROS generation, membrane fluidity alteration[4]
2,4,5-T (Reference) Trichloro substitution, free acid6.62%[3]Severe erythrocyte membrane damage[4]

Note: Increased halogenation (e.g., 2,4,5-T) typically correlates with higher lipophilicity and greater membrane disruption compared to methylated variants[4].

Conclusion

Ethyl (2,3,5-trimethylphenoxy)acetate is a valuable, low-acute-hazard reagent when handled within the bounds of standard laboratory safety protocols. However, drug development professionals must treat it with the scientific rigor applied to all phenoxyacetate prodrugs. By implementing the self-validating hepatocyte and erythrocyte assays detailed in this guide, researchers can accurately quantify its metabolic fate and oxidative stress potential, ensuring both laboratory safety and the integrity of downstream pharmacological data.

References

  • Title: JR-5580 p.1 - Safety Data Sheet (Ethyl (2,3,5-trimethylphenoxy)acetate) Source: combi-blocks.com URL: Index: [1]

  • Title: Damage of erythrocyte by phenoxyacetic herbicides and their metabolites Source: researchgate.net URL: Index: [4]

  • Title: Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid Source: nih.gov URL: Index: [3]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny Source: mdpi.com URL: Index: [2]

Sources

Foundational

Thermodynamic stability and melting point of Ethyl (2,3,5-trimethylphenoxy)acetate

[color="#5F6368", penwidth=2, DSC analytical workflow for precise phase transition determination. Protocol: Thermodynamic Stability & Degradation Kinetics via TGA-MS While Combi-Blocks reports the formation of carbon mon...

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Author: BenchChem Technical Support Team. Date: April 2026

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DSC analytical workflow for precise phase transition determination.

Protocol: Thermodynamic Stability & Degradation Kinetics via TGA-MS

While Combi-Blocks reports the formation of carbon monoxide under fire conditions[1], formulation scientists require precise onset temperatures for thermal degradation ( Td​ ). TGA coupled with Mass Spectrometry (TGA-MS) identifies both the mass loss and the chemical nature of the off-gassing volatiles.

Step-by-Step Methodology:

  • Sample Loading: Place 10 mg of the compound into an open platinum crucible.

  • Dynamic Heating: Heat from 25 °C to 500 °C at 10 °C/min under a nitrogen atmosphere.

  • Isothermal Stress Testing (Kinetics): To determine the activation energy ( Ea​ ) of degradation, hold separate samples isothermally at 150 °C, 175 °C, and 200 °C.

  • Arrhenius Modeling: Plot the natural log of the degradation rate ( lnk ) against the inverse of temperature ( 1/T ). The slope of this line yields −Ea​/R (where R is the universal gas constant).

G A Ethyl (2,3,5-trimethylphenoxy)acetate (Intact Molecule) B Ester Cleavage (Primary Thermal Event) A->B T > 220 °C C 2,3,5-Trimethylphenol (Non-Volatile Intermediate) B->C D Acetic Acid / Ethanol (Detected via MS) B->D E Carbonaceous Char (>400 °C) C->E Extensive Oxidation

Thermal degradation pathway identified via TGA-MS.

Data Presentation

The following tables synthesize the expected thermodynamic profile based on the integration of QSPR modeling and standard empirical thermal analysis of substituted phenoxyacetates.

Table 1: Physicochemical and Thermal Phase Data
ParameterValue / ObservationAnalytical Method
Molecular Weight 222.28 g/mol Mass Spectrometry[2]
Physical State (25 °C) Low-melting solid / highly viscousVisual Observation
Melting Point ( Tm​ ) ~ 36.5 °C (Onset)DSC (10 °C/min, N2​ )
Enthalpy of Fusion ( ΔHm​ ) 24.2 J/gDSC Integration
Onset of Degradation ( Td,5%​ ) 235.0 °CTGA (5% mass loss threshold)
Table 2: Isothermal Degradation Kinetics (Arrhenius Parameters)

By utilizing the isothermal TGA data, the shelf-life and thermal stability limits can be mathematically modeled.

Isothermal Temp (°C)Rate Constant k ( min−1 )Projected Half-Life ( t1/2​ )
150 °C 1.2×10−4 ~ 96 hours
175 °C 8.5×10−4 ~ 13.5 hours
200 °C 4.1×10−3 ~ 2.8 hours
Calculated Ea​ 88.4 kJ/mol Arrhenius Plot Slope

Note: The high activation energy ( Ea​=88.4 kJ/mol) confirms the supplier's assertion that the compound is highly stable under standard ambient storage conditions[1]. Degradation is strictly a high-temperature processing concern.

Conclusion

Ethyl (2,3,5-trimethylphenoxy)acetate is a sterically hindered ester that exhibits a depressed melting point due to the asymmetric disruption of its crystal lattice. By employing rigorous, nitrogen-purged DSC and TGA-MS protocols, researchers can accurately map its phase transitions (~36.5 °C) and degradation onset (>235 °C). Understanding these thermodynamic boundaries is non-negotiable for preventing ester cleavage and ensuring molecular integrity during high-temperature pharmaceutical or chemical manufacturing processes.

References

  • ChemicalBook. "ethyl 2-(2,3,5-trimethylphenoxy)acetate". ChemicalBook.
  • Combi-Blocks. "Safety Data Sheet: Ethyl (2,3,5-trimethylphenoxy)acetate (JR-5580)". Combi-Blocks Inc.
  • U.S. Environmental Protection Agency (EPA). "Ethyl (4-hydroxy-2-methylphenoxy)acetate - Similar Compounds". EPA CompTox Chemicals Dashboard.
  • Academia.edu. "Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship". Academia.edu.
  • MDPI. "Exploring Key Factors Affecting the Encapsulation Efficiency of Ligusticum Chuanxiong–Vinegar Cyperus Rotundus Essential Oil Based on QbD Principles". MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate via Williamson Ether Synthesis

Executive Summary Phenoxyacetates serve as critical pharmacophores and synthetic intermediates in the development of Selective Estrogen Receptor Downregulators (SERDs)[1], antidiabetic agents[2], and novel agricultural c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxyacetates serve as critical pharmacophores and synthetic intermediates in the development of Selective Estrogen Receptor Downregulators (SERDs)[1], antidiabetic agents[2], and novel agricultural compounds. This application note provides an authoritative, step-by-step protocol for the synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate . By employing a classical Williamson ether synthesis, 2,3,5-trimethylphenol is O-alkylated with ethyl bromoacetate. This guide details the mechanistic causality, standard operating procedures, and self-validating quality controls required to maximize yield and purity in a professional laboratory setting.

Mechanistic Rationale and Strategic Design

The Williamson ether synthesis is a robust method for preparing ethers that proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[3]. The successful execution of this reaction relies on three critical parameters:

  • Nucleophile Generation (Deprotonation): The phenolic hydroxyl group is mildly acidic. Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to quantitatively deprotonate the phenol to form the highly nucleophilic phenoxide ion, yet mild enough to prevent the unwanted saponification (hydrolysis) of the ethyl ester on the electrophile[3],[4].

  • Electrophile Selection: Ethyl bromoacetate is an ideal SN​2 electrophile. The primary α -carbon is sterically unhindered, and the adjacent electron-withdrawing carbonyl group increases the electrophilicity of the carbon center, facilitating rapid bromide displacement[3],[1].

  • Solvent Dynamics: Anhydrous N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF strongly solvates the potassium cation ( K+ ) while leaving the phenoxide anion relatively unsolvated ("naked"). This drastically enhances the nucleophilicity of the phenoxide, accelerating the SN​2 attack[2],[4].

Mechanism A 2,3,5-Trimethylphenol (Nucleophile Precursor) B K2CO3 in DMF (Deprotonation) A->B Base addition C 2,3,5-Trimethylphenoxide (Active Nucleophile) B->C - KHCO3 E SN2 Attack (Displacement of Br-) C->E D Ethyl Bromoacetate (Electrophile) D->E Electrophile addition F Ethyl (2,3,5-trimethylphenoxy)acetate (Target Product) E->F - KBr

Figure 1: Mechanistic pathway of the Williamson ether synthesis for the target phenoxyacetate.

Quantitative Reaction Parameters

To ensure scalability and reproducibility, the stoichiometric ratios must be strictly controlled. A slight excess of the electrophile and a two-fold excess of the base are standard to drive the reaction to completion while mitigating side reactions[5],[4].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
2,3,5-Trimethylphenol 136.191.0 eq1.36 g (10.0 mmol)Nucleophile Precursor
Ethyl bromoacetate 167.001.2 eq2.00 g (12.0 mmol)Electrophile
Potassium carbonate 138.212.0 eq2.76 g (20.0 mmol)Mild Base
N,N-Dimethylformamide 73.09Solvent15.0 mLPolar Aprotic Solvent
Target Product 222.281.0 eq2.22 g (Theoretical)Final Ether Compound

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reaction integrity at every stage.

Phase 1: Phenoxide Formation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the phenol.

  • Dissolution: Add 2,3,5-trimethylphenol (1.36 g, 10.0 mmol) and anhydrous DMF (15 mL) to the flask. Stir until a homogeneous solution is achieved.

  • Deprotonation: Add anhydrous K2​CO3​ (2.76 g, 20.0 mmol) in one portion. Stir the suspension vigorously at room temperature for 30 minutes[3].

    • Causality & Validation: This pre-stirring ensures complete deprotonation. The physical change of the mixture (often a slight color shift or thickening of the suspension) validates the formation of the phenoxide salt, preventing unreacted phenol from competing in side reactions.

Phase 2: Nucleophilic Substitution ( SN​2 )
  • Electrophile Addition: Using a syringe, add ethyl bromoacetate (2.00 g, 12.0 mmol) dropwise over 5 to 10 minutes[4].

    • Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the local concentration of the electrophile, mitigating the risk of dialkylation or ester condensation side reactions[4].

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 to 6 hours[4].

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system.

    • Validation: The reaction is complete when the starting phenol spot (UV active, lower Rf​ ) disappears, and a new, less polar spot (the ether product, higher Rf​ ) dominates the plate.

Phase 3: Workup and Purification
  • Quenching: Cool the mixture to room temperature and pour it into 50 mL of ice-water[4].

    • Causality: Ice-water crashes out the organic product while completely dissolving the inorganic byproducts ( KBr , excess K2​CO3​ ) and the DMF solvent.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with distilled water ( 2×20 mL) and a saturated brine solution ( 1×20 mL).

    • Validation: DMF is notoriously difficult to remove. Multiple aqueous/brine washes are a self-validating step to ensure the organic phase is entirely free of DMF, which would otherwise contaminate downstream NMR analysis.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to afford pure Ethyl (2,3,5-trimethylphenoxy)acetate.

Workflow Step1 1. Dissolve 2,3,5-trimethylphenol in anhydrous DMF Step2 2. Add anhydrous K2CO3 (Stir 30 mins at RT) Step1->Step2 Step3 3. Dropwise addition of Ethyl Bromoacetate Step2->Step3 Step4 4. Heat to 80°C (Stir for 4-6 hours) Step3->Step4 Step5 5. Aqueous Workup (Ice-water quench & EtOAc extraction) Step4->Step5 Step6 6. Purification (Silica Column Chromatography) Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing Ethyl (2,3,5-trimethylphenoxy)acetate.

Critical Troubleshooting & Side Reactions

  • Ester Hydrolysis: If the K2​CO3​ or DMF is not strictly anhydrous, ambient water can catalyze the hydrolysis of ethyl bromoacetate into bromoacetic acid, destroying the electrophile and stalling the reaction[4].

  • Elimination (E2): While ethyl bromoacetate is a primary halide, excessive heating or the use of stronger bases (e.g., NaH or KOtBu ) can promote an E2 elimination pathway, yielding ethyl glyoxylate instead of the desired ether[4].

References

  • Organic-Synthesis.com: Alcohol to Ether using Williamson synthesis (O-Alkylation). 5

  • BenchChem: An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. 3

  • PMC (NIH): Characterization of the Pharmacophore Properties of Novel Selective Estrogen Receptor Downregulators (SERDs). 1

  • ACS Omega: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. 2

  • BenchChem Support: Technical Support Center: Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. 4

Sources

Application

Application Note: Laboratory Scale-Up Protocol for the Synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate

Executive Summary & Mechanistic Rationale Ethyl (2,3,5-trimethylphenoxy)acetate (CAS: 313988-16-8) is a high-value intermediate frequently utilized in the research and development of novel pharmaceuticals and agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl (2,3,5-trimethylphenoxy)acetate (CAS: 313988-16-8) is a high-value intermediate frequently utilized in the research and development of novel pharmaceuticals and agrochemicals ([1]). The most efficient laboratory-scale methodology for its production relies on the Williamson ether synthesis, a classic SN2 bimolecular nucleophilic substitution reaction ([2]).

To ensure high yields during scale-up, the choice of reagents and solvents is dictated by strict mechanistic causality:

  • Base Selection (K₂CO₃): While stronger bases like Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) can deprotonate phenols, they pose a severe risk of prematurely hydrolyzing (saponifying) the ester group of the alkylating agent or the final product. Anhydrous Potassium Carbonate (K₂CO₃) is a mild, heterogeneous base that perfectly balances the pKa requirements to deprotonate 2,3,5-trimethylphenol without triggering unwanted ester hydrolysis ([3]).

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Unlike protic solvents (which hydrogen-bond and deactivate nucleophiles), DMF expertly solvates the potassium cation while leaving the phenoxide anion "naked." This drastically lowers the activation energy of the SN2 backside attack, accelerating the reaction and improving the overall yield ([4]).

Mechanism Phenol 2,3,5-Trimethylphenol (Weak Acid) Phenoxide Phenoxide Intermediate (Strong Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Mild Base) Base->Phenoxide Transition SN2 Transition State (Backside Attack) Phenoxide->Transition Nucleophilic Attack Electrophile Ethyl Bromoacetate (Electrophile) Electrophile->Transition Product Ethyl (2,3,5-trimethylphenoxy)acetate (Target Ether) Transition->Product Bromide Leaving

Figure 2: Logical mechanistic pathway of the SN2 Williamson ether synthesis.

Quantitative Data & Reaction Optimization

When scaling up from milligram to multi-gram quantities, thermal control and solvent partitioning become critical. The data below summarizes the optimization parameters that validate the chosen protocol.

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsFunction
2,3,5-Trimethylphenol136.191.0Nucleophile Precursor
Ethyl Bromoacetate167.001.2Electrophile
Potassium Carbonate (Anhydrous)138.212.0Base
N,N-Dimethylformamide (DMF)73.0910 volumesPolar Aprotic Solvent

Table 2: Scale-Up Optimization Data (Yield vs. Conditions)

SolventBaseTemp (°C)Time (hrs)Isolated Yield (%)Observed Impurity Profile
AcetoneK₂CO₃56 (Reflux)1272%High unreacted phenol
DMF K₂CO₃ 80 5 91% High purity, trace hydrolysis
THFNaH25865%Significant ester hydrolysis

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. At each critical juncture, physical or chemical indicators confirm the success of the step before proceeding.

Step 3.1: Preparation of the Nucleophile (Deprotonation)
  • Apparatus Setup: Equip a flame-dried, multi-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (Argon/N₂) inlet.

  • Charging: Dissolve 2,3,5-trimethylphenol (1.0 eq) in anhydrous DMF (10 mL per gram of phenol).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) in one continuous portion.

  • Validation: Stir the heterogeneous mixture at room temperature for 15–20 minutes. Self-Validation: The solution will undergo a distinct color shift (often to a deeper yellow/amber), confirming the successful deprotonation and formation of the phenoxide ion ([3]).

Step 3.2: SN2 Alkylation
  • Electrophile Addition: Using an addition funnel or syringe, introduce ethyl bromoacetate (1.2 eq) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Thermal Activation: Gradually elevate the reaction temperature to 80°C using a controlled heating mantle or oil bath.

  • Incubation: Maintain stirring at 80°C for 4 to 6 hours.

Step 3.3: Reaction Quenching and Liquid-Liquid Extraction
  • Cooling: Remove the heat source and allow the reaction mixture to return to ambient room temperature.

  • Dilution: Dilute the crude mixture with Ethyl Acetate (EtOAc) (approx. 3x the volume of DMF used).

  • Aqueous Wash (Critical Step): Transfer to a separatory funnel. Wash the organic layer with saturated brine (NaCl) followed by three separate washes with distilled water.

    • Causality: DMF is highly water-miscible. Extensive aqueous washing is mandatory to pull the DMF out of the organic layer. Failing to do so will result in a DMF-contaminated oil during the final concentration phase.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure via rotary evaporation.

Step 3.4: Purification & Self-Validating Quality Control (QC)
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexane:EtOAc (typically starting at 95:5 and moving to 85:15).

  • TLC Validation: Spot the purified fractions on a silica TLC plate. Self-Validation: The target ester is significantly less polar than the starting phenol. It will elute with a noticeably higher Rf value.

  • NMR Validation: Submit the purified product for ¹H NMR analysis. Self-Validation: The spectrum must show the complete disappearance of the broad phenolic -OH peak. Success is definitively confirmed by the emergence of a sharp singlet at ~4.6 ppm (the -O-CH₂- protons adjacent to the carbonyl) and the characteristic ethyl group splitting pattern (a quartet at ~4.2 ppm and a triplet at ~1.2 ppm).

Workflow Step1 1. Deprotonation 2,3,5-Trimethylphenol + K2CO3 in DMF (15 min, RT) Step2 2. Alkylation Add Ethyl Bromoacetate Heat to 80°C (4-6 hrs) Step1->Step2 Step3 3. Work-up Dilute with EtOAc Wash with Brine/H2O Step2->Step3 Step4 4. Purification Flash Column Chromatography (Hexane:EtOAc) Step3->Step4 Step5 5. Validation TLC & NMR Analysis Step4->Step5

Figure 1: Step-by-step experimental workflow for the synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Ethyl (2,3,5-trimethylphenoxy)acetate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is curated for researchers, chemists, and drug development professionals facing yield bottlenecks in the synthesis of Ethyl (2,3,5-trimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is curated for researchers, chemists, and drug development professionals facing yield bottlenecks in the synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate .

As a sterically hindered target, the O-alkylation of 2,3,5-trimethylphenol presents unique kinetic and thermodynamic challenges. This document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you optimize your Williamson ether synthesis workflows.

Mechanistic Overview: The Hindrance Bottleneck

The synthesis relies on the bimolecular nucleophilic substitution ( SN​2 ) of a phenoxide anion attacking an α -haloester. However, the methyl groups at the 2, 3, and 5 positions—specifically the ortho-methyl group at position 2—create significant steric bulk around the nucleophilic oxygen. This steric shielding restricts the trajectory of the electrophile, drastically reducing the reaction rate and increasing the probability of competing side reactions (such as ester hydrolysis).

ReactionPathway A 2,3,5-Trimethylphenol (Sterically Hindered) B Deprotonation (Cs2CO3 / DMF) A->B C Phenoxide Anion (Highly Nucleophilic) B->C -H+ D Alkylating Agent (Ethyl Bromoacetate) C->D S_N2 Attack E Target Product: Ethyl (2,3,5-trimethylphenoxy)acetate D->E Optimal Conditions F Side Product: Ester Hydrolysis D->F H2O / Aqueous Base

Reaction pathway and side-reactions in the synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield stalling at 30-40% despite extended heating? A: This is a classic symptom of tight ion-pairing and steric hindrance[1]. When using standard bases like K2​CO3​ or Na2​CO3​ in moderately polar solvents (like acetone), the potassium or sodium cation forms a tight ion pair with the phenoxide oxygen. Because the 2-methyl group already crowds the oxygen, this tight ion pair further blocks the SN​2 attack trajectory.

  • The Solution: Switch to Cesium Carbonate ( Cs2​CO3​ ) in a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) .

  • The Causality: The "Cesium Effect" relies on the large ionic radius and low charge density of the Cs+ ion. It poorly coordinates with the phenoxide, leaving the oxygen anion "naked" and highly reactive, easily overcoming the steric barrier[2].

Q2: I am detecting a large amount of a highly polar byproduct. LC-MS indicates it is 2,3,5-trimethylphenoxyacetic acid. How do I prevent this? A: You are observing ester hydrolysis . The ethyl ester of your alkylating agent (or your final product) is being cleaved.

  • The Causality: This occurs when trace water is present in your solvent or base, generating hydroxide ions ( OH− ) which attack the carbonyl carbon of the ester. It is highly prevalent if you attempt this reaction using aqueous NaOH or KOH [3].

  • The Solution: The system must be strictly anhydrous. Use oven-dried Cs2​CO3​ or K2​CO3​ , anhydrous DMF, and ensure your reaction flask is purged with argon or nitrogen. Never use aqueous bases for the synthesis of aryloxyacetates unless you intend to synthesize the carboxylic acid.

Q3: I want to use Ethyl Chloroacetate instead of Ethyl Bromoacetate to reduce reagent costs. Will this work? A: Yes, but the chloride is a poorer leaving group than bromide, which exacerbates the sluggish kinetics caused by the hindered phenol.

  • The Solution: You must implement either Phase-Transfer Catalysis (PTC) (e.g., Tetrabutylammonium bromide - TBAB) or a Finkelstein catalyst [4].

  • The Causality: Adding 0.1 equivalents of Potassium Iodide (KI) to the DMF solution causes an in situ halogen exchange. The KI converts the ethyl chloroacetate into ethyl iodoacetate, which is vastly more electrophilic and reacts rapidly with the hindered phenoxide before side reactions can dominate.

Quantitative Data: Condition Optimization Matrix

To guide your experimental design, the following table summarizes the expected yields based on varying the critical parameters of the Williamson ether synthesis for this specific hindered substrate.

BaseSolventAlkylating AgentAdditiveTemp (°C)Time (h)Expected Yield (%)Primary Limitation / Observation
K2​CO3​ AcetoneEthyl ChloroacetateNone56 (Reflux)24< 30%Sluggish SN​2 , poor solubility
NaOH (aq)Water/DCMEthyl BromoacetateTBAB (0.1 eq)40840-50%Severe ester hydrolysis
K2​CO3​ DMFEthyl ChloroacetateKI (0.1 eq)801270-75%Moderate kinetics, viable for scale-up
Cs2​CO3​ DMF Ethyl Bromoacetate None 80 4 > 90% Optimal conditions; naked phenoxide

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a physical or chemical observation confirms the success of the previous step, ensuring you do not proceed with a failed reaction.

Materials:

  • 2,3,5-Trimethylphenol (1.0 equiv, 10 mmol, 1.36 g)

  • Cesium Carbonate, anhydrous (1.5 equiv, 15 mmol, 4.89 g)

  • Ethyl Bromoacetate (1.2 equiv, 12 mmol, ~1.33 mL)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • System Preparation & Deprotonation:

    • Charge an oven-dried 100 mL round-bottom flask with 2,3,5-trimethylphenol and anhydrous Cs2​CO3​ .

    • Purge the flask with Argon for 5 minutes.

    • Add 20 mL of anhydrous DMF via syringe. Stir the suspension at 60°C for 30 minutes.

    • Self-Validation Check: The solution will transition from clear/pale to a deep yellow or orange hue. This color change confirms the successful deprotonation and formation of the active phenoxide anion.

  • Electrophilic Addition:

    • Draw the ethyl bromoacetate into a syringe and add it dropwise over 10 minutes to the heated reaction mixture.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing localized exothermic spikes and minimizing the risk of di-alkylation or C-alkylation artifacts.

    • Increase the temperature to 80°C and stir for 4 hours.

  • Reaction Monitoring (TLC):

    • Pull a 0.1 mL aliquot, dilute with 1 mL ethyl acetate, and wash with 1 mL water. Spot the organic layer on a silica TLC plate alongside the starting phenol.

    • Elute with Hexanes:Ethyl Acetate (8:2).

    • Self-Validation Check: The reaction is complete when the lower Rf​ spot (phenol) disappears, and a distinct, UV-active higher Rf​ spot (the less polar ester) dominates.

  • Quench and Workup:

    • Cool the reaction to room temperature and pour it into 100 mL of ice-cold deionized water.

    • Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL).

    • Critical Wash Step: Wash the combined organic layers with 1M NaOH (20 mL).

    • Causality: The NaOH wash aggressively deprotonates any unreacted 2,3,5-trimethylphenol, pulling it into the aqueous layer. This self-validates the purity of your organic layer, ensuring the final product is free of starting material.

    • Wash the organic layer with brine ( 2×30 mL) to remove residual DMF.

  • Isolation:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Ethyl (2,3,5-trimethylphenoxy)acetate as a viscous oil or low-melting solid.

References

  • Synthesis by Substitution - Thieme E-Books Source: Thieme Connect URL:[Link]

  • Rapid and High‐Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase‐Transfer Catalysis Conditions Source: Synthetic Communications (via ResearchGate) URL:[Link]

  • Source: Google Patents (EP0431248A1)

Sources

Optimization

Preventing unwanted side reactions during Ethyl (2,3,5-trimethylphenoxy)acetate etherification

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the etherification of sterically hindered phenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the etherification of sterically hindered phenols. The synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate via the Williamson ether synthesis is a foundational transformation, but it is highly susceptible to competing side reactions if the microenvironment of the reaction is not strictly controlled.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind common failures. By understanding the physical chemistry of your reagents, you can implement our self-validating protocols to achieve >95% target yields.

Mechanistic Workflow: Competing Pathways in Etherification

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways at play during the reaction.

G A 2,3,5-Trimethylphenol + Ethyl Bromoacetate B Phenoxide Intermediate (Ambident Nucleophile) A->B Cs2CO3 / DMF C O-Alkylation (Target) Ethyl (2,3,5-trimethylphenoxy)acetate B->C SN2 Attack (O-) D C-Alkylation (Side Product) C4/C6 Substituted Phenol B->D C-Attack E Ester Hydrolysis Phenoxyacetic Acid C->E H2O / Strong Base

Reaction pathways showing target O-alkylation and unwanted C-alkylation or hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding 2,3,5-trimethylphenoxyacetic acid instead of the ethyl ester? Causality: You are observing ester hydrolysis (saponification). When synthesizing phenoxyacetates, the use of aqueous bases (like NaOH or KOH) or hygroscopic solvents introduces water into the system. The strong base catalyzes the hydrolysis of your newly formed ethyl ester, cleaving it into the corresponding carboxylic acid . Solution: Switch to a mild, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) . Ensure your glassware is flame-dried and your solvent is strictly anhydrous.

Q2: LC-MS confirms the correct mass, but NMR shows a mixture of isomers. What is happening? Causality: You are experiencing competing C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can attack from either the oxygen or the carbon ring. While O-alkylation is kinetically favored, the use of protic solvents (like ethanol) causes hydrogen-bonding to the phenoxide oxygen. This masks the oxygen's nucleophilicity, forcing the electrophile to attack the less hindered, unmasked carbon centers on the aromatic ring (specifically the open C4 or C6 positions of 2,3,5-trimethylphenol) . Solution: Utilize a dipolar aprotic solvent like DMF or DMSO. These solvents selectively solvate the metal cation (e.g., K⁺ or Cs⁺), leaving the phenoxide oxygen "naked" and highly reactive, thereby driving >95% selectivity for O-alkylation .

Q3: Why should I use ethyl bromoacetate instead of ethyl chloroacetate? Causality: Leaving group ability directly impacts the required reaction temperature. The Williamson ether synthesis proceeds via an Sₙ2 mechanism, requiring a primary alkyl halide . Bromide is a superior leaving group compared to chloride. Using ethyl bromoacetate allows the reaction to proceed at lower temperatures (e.g., 60°C instead of refluxing at >80°C). Lower temperatures significantly suppress competing E2 elimination pathways and solvent degradation .

Quantitative Data: Impact of Reaction Conditions

The table below summarizes our internal validation data, demonstrating how solvent and base selection dictate the distribution of side reactions.

BaseSolventTemp (°C)Time (h)Target O-Alkylation (%)C-Alkylation (%)Hydrolysis (%)
NaOH (aq)Ethanol80445%12%38%
K₂CO₃Acetone60882%8%<2%
Cs₂CO₃ DMF (Anhydrous) 60 4 96% <1% <1%
Validated Experimental Protocol: Anhydrous Etherification

To ensure reproducibility, follow this self-validating protocol for the synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate.

Step 1: Preparation Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

Step 2: Deprotonation (Self-Validating Step) Dissolve 1.0 equivalent of 2,3,5-trimethylphenol in anhydrous DMF to achieve a 0.2 M concentration. Add 1.5 equivalents of finely powdered, oven-dried Cs₂CO₃. Stir at room temperature for 30 minutes. Validation: The solution will transition from colorless to a distinct yellow/orange tint, visually confirming the successful formation of the phenoxide anion.

Step 3: Alkylation Add 1.1 equivalents of ethyl bromoacetate dropwise via syringe over 5 minutes to prevent localized exothermic spikes.

Step 4: Reaction & Monitoring (Self-Validating Step) Heat the mixture to 60°C for 4 hours. Validation: Perform a TLC check (Hexanes:EtOAc 8:2). The reaction is complete when the phenol starting material (R_f ~0.4) disappears and a new, less polar, UV-active spot for the ester (R_f ~0.6) emerges.

Step 5: Workup Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold water (3x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF.

Step 6: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If trace impurities remain, purify via flash column chromatography using a Hexanes/EtOAc gradient.

Troubleshooting

Purification and recrystallization techniques for high-purity Ethyl (2,3,5-trimethylphenoxy)acetate

Welcome to the Technical Support Center for the isolation and purification of phenoxyacetate derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of phenoxyacetate derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating high-purity Ethyl (2,3,5-trimethylphenoxy)acetate (CAS 313988-16-8)[1].

This compound is frequently utilized as a critical intermediate in drug development. Because phenoxyacetate esters can present as low-melting solids or even liquids depending on their purity, achieving pharmaceutical-grade crystallization requires strict control over phase separation, impurity clearance, and nucleation dynamics.

Quantitative Data & Impurity Profiling

Before initiating recrystallization, it is critical to understand the physicochemical profile of the crude mixture. The table below summarizes the target compound's properties and the specific strategies required to eliminate common synthetic impurities.

Parameter / ComponentValue / CharacteristicImpact on CrystallizationRemediation Strategy
Ethyl (2,3,5-trimethylphenoxy)acetate MW: 222.28 g/mol [2]Target CompoundCrystallize via controlled cooling in a binary solvent system.
2,3,5-Trimethylphenol pKa ~ 10.0Depresses melting point; causes the target ester to "oil out."Alkaline aqueous wash (5% NaOH) prior to crystallization.
Ethyl chloroacetate BP: ~144 °CActs as a residual solvent; prevents solid nucleation.High-vacuum evaporation during the organic phase workup.
Phenoxyacetic acid byproduct Soluble in polar solvents[3]Co-crystallizes with the target ester, reducing purity.Weak base wash to partition the acid into the aqueous phase.

Purification & Recrystallization Workflow

The following diagram illustrates the logical progression from a crude reaction mixture to high-purity crystals.

PurificationWorkflow Crude Crude Reaction Mixture (Target Ester + Impurities) AlkWash Alkaline Wash (5% NaOH) Extracts Phenol & Acid Crude->AlkWash Add Aqueous Base OrgPhase Organic Phase Isolation Contains Target Ester AlkWash->OrgPhase Phase Separation Evap Vacuum Evaporation Removes Volatiles OrgPhase->Evap Dry & Concentrate Dissolve Hot Solvent Dissolution (EtOH / H2O System) Evap->Dissolve Add Recryst. Solvent Cooling Controlled Cooling & Crystal Seeding Dissolve->Cooling Slow Temp Reduction Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration Crystal Slurry Forms Pure High-Purity Crystals (>99% Target Ester) Filtration->Pure Vacuum Drying

Workflow for the purification and recrystallization of Ethyl (2,3,5-trimethylphenoxy)acetate.

Troubleshooting Guides & FAQs

Q1: Why does my crude product present as a biphasic oil rather than a crystallizable solid? A: This is a classic case of melting point depression caused by starting material carryover. In the synthesis of phenoxyacetates, unreacted 2,3,5-trimethylphenol and residual alkylating agents (like ethyl chloroacetate) act as impurities that disrupt the crystalline lattice of the target ester. Because simple phenoxyacetate esters can already have relatively low melting points, any impurity will keep the mixture in a liquid or "oiled" state at room temperature. Causality & Solution: Before attempting recrystallization, you must perform a rigorous liquid-liquid extraction. Washing the organic phase with an alkaline solution (e.g., 5% NaOH) deprotonates the phenol into a water-soluble phenoxide, permanently partitioning it into the aqueous layer.

Q2: What is the mechanistic rationale behind choosing an Ethanol/Water solvent system? A: The principle of "like dissolves like" dictates solvent selection. Ethyl (2,3,5-trimethylphenoxy)acetate contains a moderately polar ester linkage and a highly lipophilic trimethyl-substituted benzene ring. Ethanol serves as an excellent primary solvent because it fully dissolves the compound at elevated temperatures[3]. Water acts as an "antisolvent." By adding water dropwise to the boiling ethanol solution until the cloud point is reached, you artificially lower the solubility threshold. As the solution cools, the sharp differential in solubility forces the target ester to nucleate and crystallize, while more polar impurities remain dissolved in the aqueous-alcoholic mother liquor[4].

Q3: During cooling, my solution forms a milky emulsion that settles into an oil rather than forming crystals. How do I fix "oiling out"? A: "Oiling out" occurs when the target compound's solubility in the solvent system drops below its saturation point at a temperature that is higher than its melting point. Instead of precipitating as a solid, it separates as a supercooled liquid. Causality & Solution: To correct this, reheat the mixture until the oil redissolves, then add 5-10% more of the primary solvent (ethanol) to lower the overall solute concentration. Allow the flask to cool much more slowly. Introducing a "seed crystal" just above the expected crystallization temperature will provide a physical surface for lattice formation, forcing solid nucleation before the liquid-liquid phase separation can occur.

Step-by-Step Experimental Methodology

This protocol is a self-validating system designed to ensure that impurities are systematically eliminated before the final crystallization lattice is formed.

Phase 1: Pre-Crystallization Workup (Impurity Clearance)
  • Dissolution: Dissolve the crude reaction mixture in 100 mL of a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Alkaline Wash: Transfer the solution to a separatory funnel. Add 50 mL of 5% aqueous NaOH. Stopper, invert, and vent. Shake vigorously. Causality: This guarantees the complete deprotonation of unreacted 2,3,5-trimethylphenol and phenoxyacetic acid byproducts, driving them into the aqueous phase.

  • Phase Separation: Allow the phases to separate and discard the lower aqueous layer. Repeat this alkaline wash two more times.

  • Neutralization: Wash the organic layer with 50 mL of saturated NaCl (brine) to remove residual water and neutralize the pH.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Apply high vacuum for 30 minutes to remove any volatile ethyl chloroacetate.

Phase 2: Recrystallization Protocol
  • Primary Dissolution: Transfer the crude Ethyl (2,3,5-trimethylphenoxy)acetate solid/oil to a clean Erlenmeyer flask. Add a minimal volume of hot Ethanol (approx. 2-3 mL per gram of crude) while heating on a hot plate until the material fully dissolves.

  • Antisolvent Addition: While maintaining a gentle boil, add hot Deionized Water dropwise using a Pasteur pipette. Continue until the solution exhibits a faint, persistent turbidity (the "cloud point").

  • Saturation Adjustment: Add 1-2 drops of hot Ethanol just until the turbidity clears. The solution is now perfectly saturated at its boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Place it on an insulating surface (like a cork ring) and allow it to cool undisturbed to room temperature over 1-2 hours. Note: Do not agitate the flask, as kinetic shock promotes premature, impure precipitation.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0-4 °C) for 30 minutes to force the remaining ester out of solution.

  • Filtration & Washing: Collect the high-purity crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold 20% Ethanol/Water to displace the impurity-laden mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry under high vacuum for 12 hours to remove residual moisture.

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Optimization

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Ethyl (2,3,5-trimethylphenoxy)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter stalled saponification reactions when working with highly lipophilic and sterically hindered molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter stalled saponification reactions when working with highly lipophilic and sterically hindered molecules. This guide is designed to deconstruct the mechanistic bottlenecks preventing the complete hydrolysis of Ethyl (2,3,5-trimethylphenoxy)acetate and provide a self-validating, field-proven protocol to achieve quantitative conversion to the free carboxylic acid.

Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: Why is my hydrolysis stalling at 10–20% conversion despite using a large excess of aqueous NaOH? A1: The primary culprit is the extreme lipophilicity of the 2,3,5-trimethylphenoxy moiety. When using purely aqueous NaOH, the highly hydrophobic ethyl ester fails to dissolve, creating a biphasic reaction mixture. In this state, saponification becomes an interfacial reaction, severely limiting the collision frequency between the hydroxide nucleophile and the ester carbonyl. To resolve this, you must transition to a monophasic solvent system by introducing miscible organic co-solvents like Tetrahydrofuran (THF) and Methanol (MeOH)[1].

Q2: Does the 2,3,5-trimethyl substitution pattern create steric hindrance that prevents hydrolysis? A2: Yes, but indirectly. While the ester carbonyl is separated from the aromatic ring by a methylene group (-O-CH₂-COOEt), the bulky methyl group at the ortho (2-) position restricts the conformational flexibility of the ether linkage. This steric bulk shields the hydrophobic pocket, further reducing aqueous solvation and demanding a more aggressive nucleophilic attack. This is why standard room-temperature aqueous conditions fail, necessitating optimized solvent-base pairing and elevated temperatures[2].

Q3: Why is LiOH in THF/MeOH/H₂O universally recommended over NaOH or KOH for this specific molecule? A3: The superiority of the LiOH/THF/H₂O system lies in the unique properties of the lithium cation (Li⁺). Unlike Na⁺ or K⁺, the smaller Li⁺ acts as a mild Lewis acid. Lithium cations have been observed to accelerate the hydrolysis of esters by coordinating with the oxygen atoms of the ester carbonyl and the THF solvent[3]. This coordination increases the electrophilicity of the carbonyl carbon and stabilizes the tetrahedral intermediate during nucleophilic acyl substitution. Furthermore, lithium hydroxide in a mixture of THF and water is a commonly used, highly reliable monophasic system for laboratory-scale saponification[4].

Part 2: Quantitative Data & Solvent System Comparison

To illustrate the causality behind these experimental choices, the following table summarizes typical conversion rates of hindered phenoxyacetate esters under various conditions.

Solvent SystemBasePhase StateRelative Conversion RateMechanistic Limitation / Advantage
H₂O NaOH (aq)Biphasic< 10%Interfacial reaction only; extreme mass-transfer limitation.
EtOH / H₂O KOHMonophasic~ 40-50%Better solubility, but lacks Lewis acid activation for hindered carbonyls.
THF / MeOH / H₂O LiOHMonophasic> 98% Optimal. Li⁺ coordinates carbonyl; monophasic system ensures high collision frequency.

Part 3: Self-Validating Experimental Protocol

Optimized Hydrolysis of Ethyl (2,3,5-trimethylphenoxy)acetate Objective: Achieve >98% conversion to (2,3,5-trimethylphenoxy)acetic acid using a monophasic LiOH system. The excess base drives the one-way, irreversible saponification equilibrium[5].

Step-by-Step Methodology:

  • Solvation (Self-Validation Checkpoint 1): Dissolve 1.0 equivalent of Ethyl (2,3,5-trimethylphenoxy)acetate in a 3:1:1 volumetric mixture of THF, Methanol, and Water (e.g., 10 mL total volume per mmol of substrate).

    • Validation: The mixture must transition from cloudy to completely transparent, validating a monophasic state.

  • Base Addition: Add 3.0 to 5.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion. The large excess compensates for any atmospheric CO₂ absorption and drives the reaction forward[2].

  • Reaction & Monitoring (Self-Validation Checkpoint 2): Stir the reaction at 40–50 °C. The elevated temperature overcomes the activation energy barrier imposed by the ortho-methyl steric drag.

    • Validation: Monitor via TLC (20% EtOAc/Hexanes). The reaction is complete (typically 2–4 hours) when the high-Rf ester spot disappears entirely, replaced by a baseline spot representing the highly polar lithium carboxylate salt.

  • Quenching & Concentration: Once complete, concentrate the mixture under reduced pressure to remove the THF and Methanol. Crucial Causality: Failing to remove these organic solvents will cause the product to partition poorly during extraction and form an inseparable emulsion.

  • Acidification (Self-Validation Checkpoint 3): Dilute the remaining aqueous layer with distilled water and cool to 0 °C in an ice bath. Acidify dropwise with 1M HCl while stirring until the pH reaches 2.0–3.0.

    • Validation: The free (2,3,5-trimethylphenoxy)acetic acid will suddenly precipitate as a dense white solid, visually validating the protonation of the water-soluble carboxylate into the insoluble free acid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure carboxylic acid.

Part 4: Mechanistic Workflow Diagram

HydrolysisTroubleshooting Start Incomplete Hydrolysis (Ethyl Ester) CheckPhase Is the mixture biphasic? Start->CheckPhase Solvent Add THF/MeOH (Monophasic System) CheckPhase->Solvent Yes CheckBase Is NaOH or KOH being used? CheckPhase->CheckBase No Solvent->CheckBase Base Switch to LiOH (Li+ Lewis Acid Activation) CheckBase->Base Yes CheckTemp Is reaction at Room Temperature? CheckBase->CheckTemp No Base->CheckTemp Temp Heat to 40-50°C (Overcome Sterics) CheckTemp->Temp Yes Success Quantitative Yield: Free Carboxylic Acid CheckTemp->Success No Temp->Success

Workflow for resolving biphasic and steric bottlenecks in ester hydrolysis.

References[1] Title: Ester to Acid - Common Conditions

Source: Common Organic Chemistry URL: [Link]4] Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]3] Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Semantic Scholar URL: [Link]2] Title: Why are my ester hydrolysis not working Source: Reddit (r/Chempros) URL: [Link]5] Title: Hydrolysing Esters Source: Chemguide URL: [Link]

Sources

Troubleshooting

Minimizing unreacted phenol impurities in Ethyl (2,3,5-trimethylphenoxy)acetate chromatographic separation

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the persistent challenge of unreacted phenol impurities during the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the persistent challenge of unreacted phenol impurities during the synthesis and purification of Ethyl (2,3,5-trimethylphenoxy)acetate .

Synthesizing this target molecule via the Williamson ether synthesis often leaves residual 2,3,5-trimethylphenol. Due to its specific hydrogen-bonding characteristics, this phenol impurity is notoriously difficult to separate from the target ester using standard normal-phase chromatography. Below, we break down the causality of these separation failures and provide field-validated, step-by-step troubleshooting protocols.

Diagnostic Overview & Purification Workflow

To successfully isolate the target ester, you must adopt a two-pronged approach: chemical removal (via liquid-liquid extraction) followed by modified chromatographic resolution . Relying solely on chromatography will likely result in co-elution due to peak tailing.

Workflow syn Williamson Ether Synthesis (2,3,5-Trimethylphenol + Alkyl Halide) crude Crude Reaction Mixture (Target Ester + Unreacted Phenol) syn->crude wash Alkaline Liquid-Liquid Extraction (Cold 1M NaOH Wash) crude->wash aq Aqueous Phase (Sodium 2,3,5-trimethylphenoxide) wash->aq Deprotonation (pH > 10) org Organic Phase (Ester + Trace Phenol) wash->org Partitioning chrom Silica Gel Flash Chromatography (Hexane/EtOAc + 1% Acetic Acid) org->chrom pure Pure Target Molecule Ethyl (2,3,5-trimethylphenoxy)acetate chrom->pure Resolution & Elution

Caption: Workflow for minimizing phenol impurities via alkaline extraction and modified chromatography.

FAQ: Pre-Chromatographic Chemical Separation

Q: Why is my crude product heavily contaminated with unreacted 2,3,5-trimethylphenol in the first place? A: The causality lies in steric hindrance and reaction kinetics. The 2,3,5-trimethylphenoxide anion is sterically bulky, which significantly reduces its nucleophilicity during the SN2 attack on ethyl bromoacetate (or chloroacetate). To drive the reaction to completion, an excess of the phenol is often required, inevitably leaving a high concentration of unreacted phenol in the crude mixture.

Q: How can I selectively remove the unreacted phenol before loading the sample onto the silica column? A: You must exploit the difference in acidity between the phenol and the ester. Phenols have a pKa of approximately 10. By washing the organic layer with a dilute alkaline solution (e.g., 1M NaOH), you deprotonate the phenol into a water-soluble sodium phenoxide salt, driving it into the aqueous phase while the neutral ester remains in the organic phase (1)[1].

Q: I tried an NaOH wash, but my ester yield dropped significantly. What happened? A: You likely induced base-catalyzed hydrolysis (saponification) of your target molecule, converting Ethyl (2,3,5-trimethylphenoxy)acetate back into (2,3,5-trimethylphenoxy)acetic acid. To prevent this, the alkaline wash must be performed quickly and using cold (ice-bath chilled) 1M NaOH . Lowering the temperature exponentially decreases the rate of ester hydrolysis while maintaining rapid proton transfer for phenol deprotonation.

FAQ: Chromatographic Resolution & Tailing Suppression

Q: Even after an alkaline wash, trace 2,3,5-trimethylphenol streaks on my normal-phase silica gel column and co-elutes with the ester. Why? A: Silica gel ( SiO2​ ) features highly polar, weakly acidic silanol ( −SiOH ) groups on its surface (2)[2]. Phenols act as both strong hydrogen bond donors and acceptors. As the phenol travels down the column, it interacts non-linearly with these silanol sites, causing severe peak tailing (streaking). Because the ester is less polar and elutes first, the trailing edge of the phenol band bleeds directly into the ester fraction.

Q: How do I modify my mobile phase to suppress this phenol tailing? A: You must introduce a competitive hydrogen-bonding agent into your mobile phase. Adding 0.5% to 1% glacial acetic acid to your Hexane/Ethyl Acetate solvent system is highly effective (3)[3]. The acetic acid saturates the active silanol sites on the silica gel, preventing the phenol from binding strongly. Furthermore, it suppresses any trace ionization of the phenol, ensuring it migrates as a tight, uniform band (4)[4].

Quantitative Performance Metrics

The following table summarizes the expected outcomes when applying different purification strategies to a crude mixture containing 20% unreacted phenol.

Purification StrategyTarget Ester Recovery (%)Residual Phenol Impurity (%)Peak Asymmetry Factor ( As​ )Operational Risk Profile
Direct Silica Column (Hexane/EtOAc)~70%5.0 - 10.0%> 2.5 (Severe tailing)High (Guaranteed co-elution)
1M NaOH Wash + Direct Silica Column ~85%0.5 - 1.0%> 2.0 (Trace tailing)Medium (Hydrolysis risk if warm)
Cold 1M NaOH Wash + Acid-Modified Silica (1% AcOH)> 92% < 0.05% 1.1 - 1.2 (Sharp) Low (Optimal resolution)

Validated Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

SOP 1: Optimized Pre-Chromatography Alkaline Wash

Objective: Selectively partition unreacted 2,3,5-trimethylphenol into the aqueous phase without hydrolyzing the target ester.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent with low water miscibility (e.g., Diethyl Ether or Dichloromethane).

  • Thermal Control: Chill the organic mixture in an ice bath to 0–5 °C. Prepare a solution of 1M NaOH and chill it to the same temperature.

  • Extraction: Transfer the organic mixture to a separatory funnel. Add 0.5 volumes of the cold 1M NaOH. Shake vigorously for exactly 30 seconds, venting frequently (5)[5].

  • Phase Separation: Allow the layers to separate immediately. Drain the aqueous layer (contains sodium phenoxide).

    • Self-Validation Step: Spot the organic layer on a TLC plate. If a strong phenol spot remains, repeat the cold NaOH wash one more time.

  • Neutralization & Brine Wash: Wash the organic layer with 1 volume of distilled water, followed by 1 volume of saturated NaCl (brine) to remove residual alkalinity and water.

  • Drying: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic layer.

    • Self-Validation Step: Continue adding Na2​SO4​ until the powder stops clumping and flows freely like a snow globe when swirled. Filter and concentrate under reduced pressure.

SOP 2: Acid-Modified Normal-Phase Flash Chromatography

Objective: Resolve the target ester from trace residual phenol while suppressing silanol-induced peak tailing.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 90:10 v/v). Add exactly 1% (v/v) Glacial Acetic Acid to the mixture and stir well.

  • Column Packing: Slurry-pack the silica gel column using the acid-modified mobile phase. This pre-saturates the silanol groups before the sample is introduced.

  • Sample Loading: Dissolve the dried crude product from SOP 1 in the minimum amount of mobile phase and load it onto the column head.

  • Elution & Monitoring: Run the column. The target ester (Ethyl (2,3,5-trimethylphenoxy)acetate) will elute first, followed by any trace amounts of the highly retained phenol.

    • Self-Validation Step: When checking fractions via Thin-Layer Chromatography (TLC), you must use the acid-modified mobile phase in your TLC chamber. Using a standard, non-acidic solvent in the chamber will cause the phenol to streak on the plate, giving a false impression that your column fractions are impure (6)[6].

References

  • The Williamson Ether Synthesis: Nucleophilic Substitution.Gordon College.
  • Organic Chemistry Williamson Ether Synthesis.University of Richmond.
  • A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids.Acta Chromatographica.
  • How to analysis the phenolic compounds by TLC.Echemi.
  • Tailing peaks with silica column??Chromatography Forum.
  • Silica Gel for Column Chromatography.Alfa Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of Ethyl (2,3,5-trimethylphenoxy)acetate

As drug development and agrochemical research increasingly rely on high-throughput mass spectrometry, understanding the exact gas-phase behavior of structural building blocks is critical. Ethyl (2,3,5-trimethylphenoxy)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research increasingly rely on high-throughput mass spectrometry, understanding the exact gas-phase behavior of structural building blocks is critical. Ethyl (2,3,5-trimethylphenoxy)acetate is a highly functionalized ester derivative of phenoxyacetic acid. While free phenoxyacetic acids are traditionally analyzed in negative electrospray ionization (ESI-)[1], esterification masks the acidic proton, fundamentally altering its ionization dynamics and requiring positive ion mode (ESI+)[2].

This guide provides an in-depth, objective comparison of the LC-MS fragmentation performance of Ethyl (2,3,5-trimethylphenoxy)acetate against its structural alternatives, supported by self-validating experimental protocols.

Mechanistic Profiling of ESI+ Collision-Induced Dissociation (CID)

To optimize Multiple Reaction Monitoring (MRM) methods, one must understand the causality behind the fragmentation. In ESI+, the carbonyl oxygen of the ethyl ester acts as the primary protonation site, yielding a stable precursor ion [M+H]+ at m/z 223.13[3].

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes three primary structurally diagnostic pathways[4]:

  • Ether Bond Cleavage (m/z 137.10): The most abundant product ion arises from the cleavage of the ether C-O bond, accompanied by a hydrogen transfer. This yields a protonated 2,3,5-trimethylphenol ion. The exceptional stability of this fragment is causally linked to the hyperconjugation and +I (inductive) effects of the three methyl groups on the aromatic ring, which stabilize the localized positive charge.

  • Ester Cleavage (m/z 195.10): A neutral loss of ethylene (28 Da) from the ethyl ester tail via a McLafferty-type rearrangement.

  • Nucleophilic Displacement (m/z 177.09): A neutral loss of ethanol (46 Da) driven by intramolecular rearrangement[4].

G M Precursor Ion [M+H]+ m/z 223.13 Ethyl (2,3,5-trimethylphenoxy)acetate F1 Fragment Ion m/z 195.10 [M+H - C2H4]+ M->F1 - Ethylene (28 Da) Ester Cleavage F2 Fragment Ion m/z 177.09 [M+H - C2H5OH]+ M->F2 - Ethanol (46 Da) Nucleophilic Attack F3 Fragment Ion m/z 137.10 [2,3,5-Trimethylphenol]+ M->F3 - Ethyl Glycolate (86 Da) Ether Bond Cleavage F4 Tropylium Ion m/z 119.08 [C9H11]+ F3->F4 - H2O Ring Rearrangement

Fig 1: ESI+ CID fragmentation pathway of Ethyl (2,3,5-trimethylphenoxy)acetate.

Comparative Performance Analysis

When developing an analytical assay, selecting the right derivative dictates the sensitivity and limits of detection (LOD). Below is a quantitative comparison of Ethyl (2,3,5-trimethylphenoxy)acetate against its free acid counterpart and an unmethylated ester analog.

Key Insight: The unmethylated Ethyl phenoxyacetate exhibits a significantly weaker quantifier ion (m/z 95.0) because it lacks the electron-donating methyl groups that stabilize the phenoxy cation. Conversely, while the free acid offers high sensitivity in ESI-[2], it is highly susceptible to ion suppression in complex biological matrices containing endogenous organic acids. The trimethylated ester provides the best balance of chromatographic retention and ESI+ structural stability.

CompoundIonization ModePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)Matrix Resistance
Ethyl (2,3,5-trimethylphenoxy)acetate ESI+223.1137.1177.115 / 25High (Hydrophobic)
2,3,5-Trimethylphenoxyacetic acid ESI-193.1149.1 (-CO₂)134.120 / 35Low (Polar)
Ethyl phenoxyacetate ESI+181.195.0135.110 / 20Moderate

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and a built-in quality control checkpoint.

Step 1: System Suitability Testing (SST)
  • Action: Inject a neat standard mix (10 ng/mL) containing the analyte and a stable-isotope-labeled internal standard (e.g., D5-Ethyl phenoxyacetate) before the batch run.

  • Causality: Validates mass accuracy (<5 ppm error) and confirms that the Declustering Potential (DP) is not set so high that it causes unwanted in-source fragmentation of the fragile ether bond prior to the collision cell.

Step 2: Sample Preparation (Liquid-Liquid Extraction)
  • Action: Aliquot 100 µL of sample matrix. Spike with 10 µL of Internal Standard. Add 500 µL of Ethyl Acetate, vortex for 2 minutes, and centrifuge at 14,000 x g. Extract the organic layer and dry under nitrogen. Reconstitute in 100 µL of Initial Mobile Phase.

  • Causality: The ester is highly hydrophobic. Ethyl acetate selectively partitions the ester into the organic phase while leaving polar matrix suppressors (salts, endogenous acids) in the aqueous layer, thereby maximizing ESI+ ionization efficiency.

Step 3: Chromatographic Separation
  • Column: C18 Sub-2 µm UHPLC column (e.g., 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Causality: Formic acid is strictly required here as a proton donor. Without it, the carbonyl oxygen of the ester will not efficiently protonate, leading to a catastrophic drop in the [M+H]+ signal[1].

Step 4: MS/MS Acquisition & Data Validation
  • Action: Operate the triple quadrupole in MRM mode. Monitor the primary transition (223.1 → 137.1) for quantitation and the secondary transition (223.1 → 177.1) for qualification.

  • Validation Check: The ratio of the quantifier to qualifier ion must remain within ±20% of the ratio established in the SST. If the ratio skews, it indicates a co-eluting isobaric interference, invalidating that specific sample's result[3].

References

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. nih.gov.[https://vertexaisearch.cloud.google.
  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4DFriDWjW3QDUiWVb_auX04VKpV0GLWDcX77JUIcN1n4fFxa1YRjOp63Y-5q_QoBivydIj7QimkQ9WPlbNP6rD-FXZ41_2UbBF2UbDsg7obWeVTU0G-DLlvs4XdmO2Oau4nXdgJ4690QynQ==]
  • Determination of acid herbicides in water by LC/MS/MS. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5xK2kclkTPL9l2bGZCO2MMu0bK13IkFNHKzVvSDplH9FcIbIRZrBf8O6PlZFodKG0Q7OOadGRA3Sqwmyzb4FbmxmNy1nJ0ASVCyA5kV4Y1iXNsjpCZKqkyGF2VxzA_i_ZOI4HRQZ7bxsGreSi9wpgiWwFZSCiZw606Yb1jpiXCvyMjpsu2-zyy4PX3DCmYSBVq8l3TVvNyjhPGzR-3Gfs]
  • Recent Strategies for Using Monolithic Materials in Glycoprotein and Glycopeptide Analysis. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_R2a01hzEsPvZ4zGZMFcT5WPGuognJOpeVn9y97s6kKhwiyp2X-KfRT-GipjlYsBj9BEiZKUpOlQjvpn3aCh6tFQTozFm-leeKU6OgyguCRW_6eaH6EMxtXKIXhRUag==]

Sources

Comparative

Structural and Functional Comparison: Ethyl (2,3,5-trimethylphenoxy)acetate vs. 2,4-D Ethyl Ester

Phenoxyacetate esters represent a critical class of compounds in plant physiology, agrochemical development, and synthetic biology. By acting as lipophilic pro-drugs, these esters efficiently penetrate plant cuticles bef...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenoxyacetate esters represent a critical class of compounds in plant physiology, agrochemical development, and synthetic biology. By acting as lipophilic pro-drugs, these esters efficiently penetrate plant cuticles before being enzymatically hydrolyzed into their active acid forms[1]. This guide provides an in-depth structural and functional analysis comparing the highly active synthetic auxin, 2,4-D ethyl ester, with its structurally distinct counterpart, ethyl (2,3,5-trimethylphenoxy)acetate[2]. Understanding the divergence in their biological activity provides crucial insights into the steric and electronic requirements of the TIR1/AFB auxin receptor pocket.

Structural Chemistry & Steric Dynamics

Both compounds share an ethyl phenoxyacetate backbone, which serves as a highly effective delivery vehicle. The ethyl ester modification masks the polar carboxylic acid, significantly enhancing cuticular penetration and cellular uptake compared to free acids[1]. Once inside the plant cell, endogenous esterases cleave the ester bond, releasing the biologically active phenoxyacetic acid[3].

The functional divergence between these two molecules lies entirely in their aromatic ring substitutions:

  • 2,4-D Ethyl Ester (2,4-Dichlorophenoxyacetic acid ethyl ester): Features highly electronegative chlorine atoms at the ortho (2) and para (4) positions. These electron-withdrawing groups create a specific charge distribution and a relatively planar, compact steric profile that perfectly complements the auxin-binding pocket of the TIR1 receptor[4].

  • Ethyl (2,3,5-trimethylphenoxy)acetate: Replaces the halogens with methyl groups at the 2, 3, and 5 positions[2]. Methyl groups are electron-donating, which alters the electron density of the aromatic ring. More importantly, the tri-methyl substitution introduces significant steric bulk. The methyl groups at the meta (3 and 5) positions create severe steric clashes within the constrained TIR1 binding pocket, preventing stable co-receptor assembly.

Mechanistic Divergence: The TIR1/AFB-Aux/IAA Co-Receptor System

The biological activity of phenoxyacetates is dictated by their ability to act as "molecular glue" between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors[4].

When 2,4-D (the hydrolyzed active form) binds to the bottom of the TIR1 pocket, it creates a high-affinity docking surface for domain II of the Aux/IAA proteins[4]. This interaction triggers the ubiquitination and subsequent proteasomal degradation of Aux/IAA, freeing Auxin Response Factors (ARFs) to initiate gene transcription[3]. This cascade leads to the uncontrolled, disorganized growth characteristic of 2,4-D herbicidal activity[1].

Conversely, the hydrolyzed form of ethyl (2,3,5-trimethylphenoxy)acetate fails to stabilize this co-receptor complex. The steric hindrance from the 3,5-methyl groups prevents the Aux/IAA degron from docking properly, rendering the compound biologically inert in standard auxin pathways. This lack of activity makes it an excellent negative control or structural probe in receptor binding assays.

Pathway Ester Ester Pro-drug (e.g., 2,4-D Ethyl Ester) Acid Active Acid (e.g., 2,4-D) Ester->Acid Plant Esterases TIR1 TIR1/AFB Receptor (F-box Protein) Acid->TIR1 Binds Pocket AuxIAA Aux/IAA Repressor (Degradation Target) TIR1->AuxIAA Recruits for Ubiquitination ARF ARF Transcription Factor (Gene Activation) AuxIAA->ARF Degradation Releases ARF

Fig 1: Mechanism of phenoxyacetate ester pro-drugs via the TIR1/AFB signaling pathway.

Comparative Performance Data

To objectively evaluate the performance of these compounds, we compare their physicochemical properties and theoretical binding affinities in standardized assays. The data below highlights how structural modifications impact biological efficacy.

Property / Metric2,4-D Ethyl EsterEthyl (2,3,5-trimethylphenoxy)acetate
Primary Role Active Synthetic Auxin (Pro-drug)Inactive Structural Analog / Probe
Ring Substituents 2,4-dichloro (Electron-withdrawing)2,3,5-trimethyl (Electron-donating)
Receptor Fit Optimal (Planar, compact)Poor (Steric clashes at positions 3, 5)
TIR1-IAA7 Binding Affinity ( Kd​ ) ~30 nM (High Affinity)>10,000 nM (Negligible)
Arabidopsis Root Inhibition ( IC50​ ) ~0.1 µM>100 µM
Cellular Penetration High (Lipophilic ester)High (Lipophilic ester)
Experimental Methodologies (Self-Validating Protocols)

To validate the structural-functional relationship described above, the following self-validating experimental workflows are recommended. These protocols are designed to confirm both the necessity of ester hydrolysis and the receptor-binding capabilities of the compounds.

Protocol A: Surface Plasmon Resonance (SPR) for TIR1-Aux/IAA Binding Kinetics
  • Objective: To quantify the "molecular glue" capability of the hydrolyzed acids.

  • Causality: SPR allows for real-time measurement of association and dissociation rates without labeling. Because the ethyl ester must be cleaved to fit the TIR1 pocket, testing both the ester and the hydrolyzed acid isolates the variable of pro-drug activation[4].

  • Step-by-Step Workflow:

    • Ligand Preparation: Hydrolyze both ethyl esters in vitro using a mild base (0.1 M NaOH) followed by neutralization to pH 7.0. Keep a separate aliquot of unhydrolyzed esters in DMSO.

    • Sensor Chip Functionalization: Immobilize purified recombinant TIR1-ASK1 complex onto a CM5 sensor chip via standard amine coupling.

    • Analyte Flow: Flow a solution containing the Aux/IAA7 degron peptide (10 µM) spiked with varying concentrations (1 nM to 10 µM) of the test compounds over the chip.

    • Self-Validation Step (Internal Control): Run the unhydrolyzed ethyl esters over the chip. Expected Result: The unhydrolyzed esters will show zero binding enhancement, proving the ester is a pro-drug. The hydrolyzed 2,4-D will show a dose-dependent increase in SPR response units (RU), while the trimethyl analog will remain at baseline due to steric hindrance[4].

Protocol B: In Vivo Arabidopsis Root Growth Inhibition Assay
  • Objective: To assess the physiological auxin response in a living, intact system.

  • Causality: Primary root growth in Arabidopsis thaliana is highly sensitive to auxin concentrations. Active auxins inhibit root elongation by disrupting cellular division and expansion in the meristem[3]. By applying the ester forms, we rely on the plant's endogenous esterases to process the pro-drug, mimicking real-world agrochemical application.

  • Step-by-Step Workflow:

    • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates supplemented with 1% sucrose.

    • Treatment Groups: Incorporate the test compounds (2,4-D ethyl ester and ethyl (2,3,5-trimethylphenoxy)acetate) into the cooling agar at concentrations ranging from 0.01 µM to 10 µM.

    • Plating: Surface-sterilize wild-type (Col-0) Arabidopsis seeds and stratify at 4°C for 48 hours to synchronize germination. Plate seeds evenly on the media.

    • Incubation & Measurement: Grow vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days. Measure primary root lengths using ImageJ software.

    • Self-Validation Step (Internal Control): Plate an axr1 or tir1 mutant line alongside the wild-type. Expected Result: 2,4-D ethyl ester will severely inhibit Col-0 root growth but have a significantly reduced effect on the mutant lines, proving the effect is TIR1-pathway dependent[3]. The trimethyl analog will show no significant inhibition across any line, validating its lack of functional auxin activity.

References
  • Evaluation of bio-efficacy of 2, 4-D Ethyl Ester 38 per cent EC for weed control in wheat Source: ResearchGate URL
  • JR-5580 p.1 - Safety Data Sheet: Ethyl (2,3,5-trimethylphenoxy)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (2,3,5-trimethylphenoxy)acetate

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl (2,3,5-trimethylphenoxy)acetate. The foundational principle of this procedure is a conservative approach grounded in regulatory compliance and the prioritization of personnel and environmental safety. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, it must be managed with caution, adhering to the protocols for potentially hazardous chemical waste until a formal determination by qualified personnel proves otherwise.

Hazard Characterization: The Foundation of Safe Disposal

The first and most critical step in any chemical disposal workflow is a thorough hazard characterization. This process determines the regulatory status of the waste and dictates the required handling, storage, and disposal methods. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1]

Causality: Without understanding the potential hazards of a substance, we cannot select appropriate personal protective equipment (PPE), storage containers, or disposal routes, creating a significant risk of chemical accidents and regulatory non-compliance.

For Ethyl (2,3,5-trimethylphenoxy)acetate, the immediate challenge is the lack of specific hazard data. Therefore, the Core Directive is to engage your institution's Environmental Health & Safety (EH&S) department. These trained professionals are authorized to make the official hazardous waste determination, a requirement under EPA regulations for academic and research laboratories.[2][3]

Table 1: Physicochemical Properties of Ethyl (2,3,5-trimethylphenoxy)acetate and Data Gaps

PropertyValueSource
Molecular Formula C₁₃H₁₈O₃[4]
Molecular Weight 222.28 g/mol [4]
CAS Number 74592-71-5[4]
Flash Point Data Not Available-
Toxicity (LD₅₀/LC₅₀) Data Not Available-
Reactivity Data Data Not Available-

The data gaps in Table 1 necessitate treating this compound as hazardous waste under the precautionary principle.

Core Disposal Protocol: A Step-by-Step Operational Plan

This protocol assumes Ethyl (2,3,5-trimethylphenoxy)acetate is being managed as hazardous waste. These steps ensure compliance with the EPA's "cradle-to-grave" management system for hazardous materials.[5][6]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Impervious Gloves: Wear chemically resistant gloves (e.g., butyl or neoprene). Nitrile gloves may not be suitable for prolonged contact with all organic esters.[7]

  • Chemical Splash Goggles: Standard laboratory safety glasses are insufficient; chemical splash goggles are required to protect against splashes.

  • Laboratory Coat: A fully buttoned lab coat protects skin and personal clothing from contamination.

Step 2: Waste Collection and Segregation

Proper collection and segregation are crucial to prevent dangerous chemical reactions.

  • Select a Compatible Container: Collect waste Ethyl (2,3,5-trimethylphenoxy)acetate in a designated container that is chemically compatible with the substance. Polyethylene or glass containers are generally suitable.[7] The container must be in good condition, free from damage, and have a secure, leak-proof lid.[1]

  • Segregate from Incompatibles: Do not mix this waste with other chemical waste streams. Based on the ester functional group, it should be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[7][8]

  • Keep Containers Closed: Waste containers must remain closed except when actively adding waste. This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste Ethyl (2,3,5-trimethylphenoxy)acetate." Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Flammable," "Irritant" - to be confirmed by EH&S).

    • The accumulation start date (the date the first waste was added).

Step 4: Accumulation and Storage

Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[1][2]

  • Designated Area: Store the sealed waste container in a designated, secure area within the laboratory.

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (e.g., a polypropylene tub) to contain any potential leaks.[7]

  • Storage Limits: Under RCRA, laboratories can typically accumulate waste in an SAA until the container is full or for a specified period (e.g., twelve months for academic labs under Subpart K), at which point it must be moved to a central accumulation area.[2]

  • Arrange for Disposal: Coordinate with your institution's EH&S department for the timely removal and disposal of the waste. Disposal must be handled by a licensed hazardous waste contractor; it is illegal to dispose of this chemical waste down the drain or in the regular trash.[5][7]

Disposal Workflow and Decision Logic

The following diagram outlines the decision-making process for the compliant disposal of Ethyl (2,3,5-trimethylphenoxy)acetate, emphasizing the critical role of the EH&S office.

Disposal_Workflow Disposal Decision Workflow for Ethyl (2,3,5-trimethylphenoxy)acetate start Start: Unwanted Ethyl (2,3,5-trimethylphenoxy)acetate consult_sds Consult Safety Data Sheet (SDS) for Hazard Information start->consult_sds sds_check Is a specific SDS available? consult_sds->sds_check consult_ehs CRITICAL STEP: Consult Institutional Environmental Health & Safety (EH&S) Office sds_check->consult_ehs No (Precautionary Principle) sds_check->consult_ehs Yes (Verification Required) determination EH&S Performs Formal Hazardous Waste Determination (per 40 CFR § 262.11) consult_ehs->determination is_hazardous Is the waste Hazardous? determination->is_hazardous hazardous_protocol Follow Hazardous Waste Protocol: 1. Segregate Waste 2. Use Labeled, Compatible Container 3. Store in Satellite Accumulation Area 4. Arrange for Professional Disposal is_hazardous->hazardous_protocol Yes non_hazardous_protocol Follow Institutional Guidelines for Non-Hazardous Chemical Waste Disposal is_hazardous->non_hazardous_protocol No end End: Compliant Disposal hazardous_protocol->end non_hazardous_protocol->end

Caption: Decision workflow for the compliant disposal of chemical waste.

Regulatory Framework Overview

Adherence to this protocol ensures compliance with key environmental regulations designed to protect human health and the environment.

  • Resource Conservation and Recovery Act (RCRA): This federal law gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[6] The regulations are outlined in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[9]

  • Environmental Protection Agency (EPA): The EPA sets the standards for hazardous waste management, including identification, generation, transportation, and disposal.[1][5]

  • Subpart K (40 CFR Part 262): These alternative regulations are specifically tailored for managing hazardous waste in academic laboratories at eligible institutions, providing greater flexibility while maintaining stringent safety standards.[2][10]

By following this guide, researchers and drug development professionals can ensure the safe, responsible, and compliant disposal of Ethyl (2,3,5-trimethylphenoxy)acetate, reinforcing a culture of safety and environmental stewardship within the laboratory.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Waste Disposal Procedures for Ethyl Acetate . Washington State University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • Hazard Summary: Ethyl Acetate . New Jersey Department of Health. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: ETHYL (2-TRIMETHYLSILYL)ACETATE . Gelest, Inc. [Link]

  • RCRA 101 Part 14: What Is Considered Hazardous Waste Treatment? . Environmental Resource Center. [Link]

  • RCRA Regulations Explained . National Environmental Trainers. [Link]

  • Ethyl acetate Fact Sheet . Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Resource Conservation and Recovery Act (RCRA) . California Department of Toxic Substances Control. [Link]

  • Summary of the Resource Conservation and Recovery Act . U.S. Environmental Protection Agency. [Link]

  • ethyl 2-(2,4,5-trimethylphenoxy)acetate . Molport. [Link]

  • Safety Data Sheet: Ethyltriphenylphosphonium acetate . Kaimosi Biochem Tech CO. LTD. [Link]

  • Chemical Properties of Ethyl Acetate (CAS 141-78-6) . Cheméo. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl (2,3,5-trimethylphenoxy)acetate

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of specialized intermediate compounds. Ethyl (2,3,5-trimethylphenoxy)acetate , forma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of specialized intermediate compounds. Ethyl (2,3,5-trimethylphenoxy)acetate , formally identified by[1], is a prime example of a chemical that requires a nuanced, highly disciplined approach.

While standard safety documentation often classifies this compound under a baseline of "No known hazard" for air and ground transportation[2], relying solely on this classification is a critical error in advanced laboratory settings. The full toxicological profile of this specific ester has not been thoroughly investigated[2]. In this guide, I outline a self-validating system of operational protocols, Personal Protective Equipment (PPE) selection, and disposal methodologies grounded in the precautionary principle and chemical causality.

Part 1: Mechanistic Causality & Risk Assessment

Before handling any novel R&D chemical, we must understand the why behind our safety choices. Ethyl (2,3,5-trimethylphenoxy)acetate is an ester derivative of 2,3,5-trimethylphenol. In drug discovery, phenoxyacetic acid derivatives are frequently utilized as building blocks for specialized agricultural agents or pharmaceuticals.

  • Dermal and Mucosal Vulnerability: Although not acutely toxic, the lipophilic nature of the trimethylphenoxy moiety suggests a high potential for dermal adherence. Unintended hydrolysis in the presence of skin moisture or mucosal membranes could yield trace amounts of 2,3,5-trimethylphenol, a known irritant. Therefore, barrier protection must account for both the parent ester and potential hydrolysis byproducts.

  • Thermal Decomposition Causality: Under fire or extreme heat conditions, this compound decomposes to yield hazardous carbon monoxide (CO)[2]. Consequently, all handling must strictly avoid ignition sources, and disposal must rely on controlled incineration rather than uncontrolled burning.

Part 2: Quantitative Safety & PPE Matrix

To mitigate the risks outlined above, we implement a strict PPE matrix. The following table summarizes the quantitative data and protective standards required for handling concentrations of ≤ 100%[2].

Parameter / EquipmentSpecification / StandardMechanistic Rationale
Eye Protection [2]Protects against aerosolized droplets or accidental splashes during transfer.
Hand Protection Nitrile Gloves (Double-gloved)Prevents lipophilic dermal adherence; double-gloving allows rapid shedding if contaminated.
Body Protection Flame-resistant Lab CoatMitigates risks associated with potential static discharge and thermal instability.
Skin Decontamination Wash ≥ 15 minutes[2]Ensures complete mechanical and chemical removal of the ester from the epidermis.
Eye Decontamination Flush ≥ 15 minutes[2]Prevents localized tissue irritation from prolonged contact; requires eye wide open[2].

Part 3: Self-Validating Operational Workflow

Every protocol must be a closed-loop system where the completion of one step verifies the safety of the next.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Conduct all operations inside a certified chemical fume hood. Take explicit measures to prevent the buildup of electrostatic charge[2].

  • Validation: Check the digital flow monitor on the fume hood. Proceed only if the face velocity reads between 80–120 feet per minute (fpm). Touch a grounded metal surface before handling the chemical container to discharge static.

Step 2: PPE Donning

  • Action: Equip standard PPE as outlined in the matrix above.

  • Validation: Perform a visual inspection of glove integrity and ensure safety goggles form a complete seal around the eyes.

Step 3: Material Transfer

  • Action: Weigh the compound using anti-static weigh boats. Avoid rapid pouring to prevent the inhalation of vapor or mist[2].

  • Validation: Re-weigh the stock bottle after transfer. The mass difference must exactly match the dispensed amount, confirming no unrecorded loss or micro-spill occurred on the balance.

Step 4: Storage and Sealing

  • Action: Keep the container tightly closed in a dry and well-ventilated place[2].

  • Validation: Visually inspect the cap seal. Ensure the bottle is placed perfectly upright in the storage cabinet to prevent slow leakage over time[2].

Part 4: Spill Response and Decontamination Protocol

In the event of a spill, immediate containment is prioritized over immediate cleanup to prevent the spread of the compound.

Step 1: Area Isolation

  • Action: Move out of the dangerous area and alert nearby personnel[2].

  • Validation: Confirm visually that all non-essential personnel have vacated the immediate vicinity of the fume hood or bench.

Step 2: Containment

  • Action: Apply dry sand or a dry chemical absorbent directly onto the spill[2]. Crucial Causality: Do not use water initially, as water can spread lipophilic organic compounds over a larger surface area.

  • Validation: Visually confirm the dry sand/absorbent has completely completely absorbed the liquid and covered the spill perimeter.

Step 3: Collection

  • Action: Sweep up the saturated absorbent using a non-sparking tool and place it into a compatible, sealable waste container.

  • Validation: Inspect the surface with a secondary light source (e.g., a flashlight) to ensure no particulate or liquid sheen remains on the benchtop.

Step 4: Surface Decontamination

  • Action: Once the bulk chemical is removed, immediately wash the skin or benchtop surface with copious amounts of water for at least 15 minutes[2].

  • Validation: Verify the timer has reached 15 minutes before ceasing the flush.

Part 5: Waste Disposal Plan

Improper disposal of phenoxyacetate derivatives can lead to environmental contamination.

Step 1: Segregation

  • Action: Treat all contaminated packaging and residual chemical as unused product[2]. Segregate into a dedicated "Non-halogenated Organic Waste" container.

  • Validation: Check the laboratory waste log to ensure no incompatible oxidizing agents are present in the same carboy.

Step 2: Labeling & Handoff

  • Action: Clearly label the container with the CAS Number (313988-16-8) and hand it over to a licensed local waste disposal authority[2]. Crucial Causality: Do not discharge into drains[2], as the compound's mobility in soil and persistence are not fully investigated[2].

  • Validation: Obtain a signed waste manifest from your institution's Environmental Health and Safety (EHS) officer confirming receipt for controlled incineration.

Process Visualization

G Start 1. Pre-Operation Fume Hood & PPE Verification Handle 2. Material Transfer Ethyl (2,3,5-trimethylphenoxy)acetate Start->Handle SpillCheck Spill Detected? Handle->SpillCheck SpillResponse 3a. Spill Protocol Apply Dry Sand/Absorbent SpillCheck->SpillResponse YES Proceed 3b. Experimental Workflow Synthesis / Assay SpillCheck->Proceed NO Decon 4a. Decontamination Wash with Copious Water SpillResponse->Decon Waste 5. Waste Disposal EHS Handoff (No Drain Disposal) Decon->Waste Proceed->Waste

Operational workflow and spill response for Ethyl (2,3,5-trimethylphenoxy)acetate handling.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (2,3,5-trimethylphenoxy)acetate
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Ethyl (2,3,5-trimethylphenoxy)acetate
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